molecular formula C11H13N3 B1613045 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 857283-87-5

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No. B1613045
M. Wt: 187.24 g/mol
InChI Key: NBANRNWRIHAGBJ-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is related to the compound “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde”, which has a similar structure .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold has been synthesized .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be analyzed based on its molecular formula C11H13N3 . Related compounds such as “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde” have been structurally characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” can be inferred from its molecular formula C11H13N3 . For instance, it has a molecular weight of 190.24 g/mol . Other computed properties include a XLogP3-AA of 1.4, a topological polar surface area of 23.6 Ų, and a complexity of 219 .

Scientific Research Applications

Synthesis of Derivatives and Heterocyclic Compounds

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a compound that finds its applications predominantly in the field of organic synthesis, particularly in the creation of various heterocyclic compounds. Its reactivity and interaction with different chemical reagents lead to the formation of diverse chemical structures with potential applications in different domains.

  • Chemical Transformations and Synthesis of Derivatives : The compound has shown reactivity towards dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanate, leading to the synthesis of multiple derivatives and heterocyclic compounds (Elkholy & Morsy, 2006). Additionally, the compound's ability to undergo nucleophilic reactions has been utilized to create various heterocyclic systems, often involving ring opening followed by cycloaddition onto the nitrile function (Ibrahim & El-Gohary, 2016).

  • Synthesis of Alkaloids : The controlled deprotonation and subsequent alkylation of derivatives of this compound have been used in the synthesis of various alkaloids. This approach provides a pathway to synthesize compounds like tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids (Blank & Opatz, 2011).

  • Formation of Heterocyclic and Spiro Compounds : Reactions involving this compound have been instrumental in the formation of complex heterocyclic structures. For example, multicomponent reactions have led to the creation of bis(spirooxindoles) incorporating chromene-3-carbonitrile and pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives, showcasing its versatility in organic synthesis (Ghozlan et al., 2017).

Photocatalysis and Environmental Applications

This compound and its derivatives have also found applications in the field of photocatalysis, particularly in environmental remediation and water purification.

  • Photocatalytic Water Purification : Certain derivatives synthesized from 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile have shown efficient photocatalytic activity, especially in the degradation of pollutants under solar light. This makes them valuable in environmental water purification processes, contributing to green chemistry initiatives (Abdel-Razik et al., 2018).

Future Directions

The future directions for “1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile” could involve further exploration of its potential biological activities, given the promising results observed with related compounds . For instance, further studies could investigate its potential as a DPP-4 inhibitor or hypoglycemic agent .

properties

IUPAC Name

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANRNWRIHAGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640198
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

CAS RN

857283-87-5
Record name 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
MS Deshmukh, B Das, N Jain - RSC Advances, 2013 - pubs.rsc.org
An unprecedented one-pot synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines from activated ortho-halonitrobenzenes has …
Number of citations: 7 pubs.rsc.org
MR Cargill, KE Linton, G Sandford, DS Yufit… - Tetrahedron, 2010 - Elsevier
Annelation reactions between pentafluorobenzonitrile and N,N-dimethylethylene diamine and 3-methyl picoline gave [6,6]-bicyclic and [6,5,6]-tricyclic ring-fused systems, respectively. …
Number of citations: 25 www.sciencedirect.com

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